N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Description
This compound is a coumarin-based acetamide derivative featuring a 2-methyl-1,3-thiazol-4-yl substituent at the 3-position of the coumarin core and a dimethylaminopropyl side chain. The dimethylaminopropyl group enhances solubility in polar solvents, which is critical for bioavailability.
Properties
Molecular Formula |
C20H23N3O4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C20H23N3O4S/c1-13-22-17(12-28-13)16-9-14-5-6-15(10-18(14)27-20(16)25)26-11-19(24)21-7-4-8-23(2)3/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H,21,24) |
InChI Key |
LRNAITISAUWJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NCCCN(C)C)OC2=O |
Origin of Product |
United States |
Preparation Methods
- The synthesis of N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves several steps:
- Start with the chromone scaffold, which can be obtained from commercially available precursors.
- Introduce the thiazole moiety by reacting the chromone with 2-methyl-1,3-thiazole-4-carbaldehyde under suitable conditions.
- Attach the acetamide group by reacting the thiazole-chromone intermediate with N,N-dimethyl-1,3-diaminopropane (also known as 3-(dimethylamino)-1-propylamine).
- Purify the product to obtain the final compound.
- Industrial production methods may involve scalable processes, optimization, and cost-effective routes.
Chemical Reactions Analysis
- N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can undergo various reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Substitution: The acetamide group can participate in substitution reactions.
Reduction: Reduction of the carbonyl group in the chromone core is possible.
- Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry: Used as a building block for designing novel compounds.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for therapeutic applications (e.g., anticancer, antimicrobial).
Industry: Employed in materials science (e.g., polymers, coatings).
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Side Chains: The dimethylaminopropyl group in the target compound and ’s analog improves basicity and water solubility relative to the hydrazide derivatives (2k, 2l), which may form stronger hydrogen bonds but have lower solubility .
- Thermal Stability: The higher melting points of 2k and 2l (257–259°C and 249–251°C, respectively) suggest greater crystallinity, likely due to hydrogen bonding via hydrazide groups, whereas the target compound’s acetamide side chain may reduce intermolecular interactions .
Hydrogen Bonding and Crystallography
- Hydrazide Derivatives (2k, 2l): The acetohydrazide group (–NH–N=C–) facilitates extensive hydrogen bonding, forming dimeric or chain motifs in crystal lattices, as observed in similar coumarin derivatives .
- Crystallographic Tools: Structures of analogs were likely resolved using SHELX or ORTEP-3, standard tools for small-molecule crystallography .
Biological Activity
N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Dimethylamino Propyl Group : This moiety is known for enhancing lipophilicity and biological activity.
- Thiazole Ring : Contributes to the compound's interaction with biological targets.
- Coumarin Derivative : Known for various pharmacological properties including anti-cancer effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in inhibiting cancer cell proliferation.
Key Findings
-
Anti-Cancer Activity :
- The compound has shown significant inhibitory effects on various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231, MCF-7) with IC50 values indicating effective cytotoxicity.
- Mechanistically, it appears to induce apoptosis and inhibit cell cycle progression at the G2/M phase, similar to other coumarin derivatives .
- Mechanisms of Action :
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 90.66 | Induces apoptosis, inhibits STAT3 |
| MCF-7 | 122.0 | Cell cycle arrest at G2/M phase |
| BT-549 | 77.19 | Apoptosis induction |
| MDA-MB-468 | 70.65 | Modulation of NF-kB signaling |
Case Studies
Several studies have investigated the biological activity of similar compounds with structural similarities to this compound:
- Study on Coumarin Derivatives :
- Thiazole Compounds in Cancer Therapy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
